Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate
Description
Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine (position 8), phenyl (position 3), and trifluoromethyl (position 6) groups, along with an ethyl ester at position 1.
Properties
IUPAC Name |
ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-2-25-16(24)13-14-12(18)8-11(17(19,20)21)9-23(14)15(22-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWGHUQGTOEOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2C(=N1)C3=CC=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an appropriate chloro-phenyl derivative, the reaction proceeds through nucleophilic substitution and cyclization steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate, as promising candidates in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, making it a subject of interest for drug development aimed at treating malignancies.
Case Study:
A study published in Molecules demonstrated that derivatives of imidazo[1,5-a]pyridines showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer progression and other diseases.
Data Table: Enzyme Inhibition Potency
Photophysical Properties
The unique trifluoromethyl group in the compound enhances its photophysical properties, making it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent materials.
Research Insight:
A recent review highlighted that compounds with imidazo[1,5-a]pyridine scaffolds can serve as efficient fluorophores due to their strong luminescence and stability under ambient conditions . This property is crucial for developing advanced materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Biological Activity
Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (CAS Number: 2061269-22-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14ClF3N2O2
- Molecular Weight : 368.7 g/mol
- CAS Number : 2061269-22-3
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity by influencing the electronic properties of the molecule.
Antimicrobial Properties
Recent studies have indicated that imidazopyridine derivatives exhibit notable antimicrobial activities. This compound has shown promising results against various bacterial strains. For instance, a study reported that compounds within this class demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating potential as effective antimicrobial agents .
Anticancer Activity
Imidazopyridine derivatives are also recognized for their anticancer properties. Specifically, compounds with similar structures have been noted for their ability to inhibit key kinases involved in cancer progression. This compound may exhibit cytotoxic effects through selective inhibition of these kinases, leading to reduced tumor growth in vitro and in vivo models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the imidazo[1,5-a]pyridine core can significantly affect potency and selectivity against target proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity .
- Cytotoxicity Assays : In cancer cell lines, the compound showed selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a favorable therapeutic index .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
